CDK2 Inhibition Potency: 8-Aminoquinazoline-Based CDK Inhibitor Achieves 0.7 nM IC50
Derivatives of 8-aminoquinazoline demonstrate extreme potency against CDK2, a key cell cycle regulator. The compound 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, a representative of this class, inhibits CDK2 with an IC50 of 0.7 nM (at 100 μM ATP) [1]. This represents a significant improvement over the broader class of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors, from which it was derived and which typically exhibit potency in the low nanomolar to micromolar range [1].
| Evidence Dimension | Inhibition of CDK2 |
|---|---|
| Target Compound Data | IC50 = 0.7 nM |
| Comparator Or Baseline | 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors (potency in low nM to µM range) |
| Quantified Difference | ~10-1000 fold increase in potency |
| Conditions | CDK2/cyclin A kinase assay, [ATP] = 100 μM |
Why This Matters
For researchers screening kinase inhibitors, this level of potency (sub-nanomolar) significantly reduces the required compound concentration, minimizing off-target effects and improving assay signal-to-noise, thus offering a clear advantage over less potent, earlier-generation CDK inhibitor scaffolds.
- [1] McIntyre, N. A., McInnes, C., Griffiths, G., et al. (2010). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 53(5), 2136-2145. View Source
